Cas no 1260867-19-3 (3-(2,3-dihydro-1H-inden-5-yl)azetidine)

3-(2,3-dihydro-1H-inden-5-yl)azetidine 化学的及び物理的性質
名前と識別子
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- 3-(2,3-dihydro-1H-inden-5-yl)azetidine
- EN300-1831189
- 1260867-19-3
-
- インチ: 1S/C12H15N/c1-2-9-4-5-11(6-10(9)3-1)12-7-13-8-12/h4-6,12-13H,1-3,7-8H2
- InChIKey: WGVJHLHPQQEFJJ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2C=CC3CCCC=3C=2)C1
計算された属性
- せいみつぶんしりょう: 173.120449483g/mol
- どういたいしつりょう: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12Ų
3-(2,3-dihydro-1H-inden-5-yl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831189-0.05g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1831189-0.25g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1831189-0.1g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1831189-1.0g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1831189-10g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1831189-1g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1831189-0.5g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1831189-2.5g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1831189-5.0g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1831189-10.0g |
3-(2,3-dihydro-1H-inden-5-yl)azetidine |
1260867-19-3 | 10g |
$5897.0 | 2023-05-26 |
3-(2,3-dihydro-1H-inden-5-yl)azetidine 関連文献
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
3-(2,3-dihydro-1H-inden-5-yl)azetidineに関する追加情報
Introduction to 3-(2,3-Dihydro-1H-Inden-5-Yl)Azetidine (CAS No. 1260867-19-3)
The compound 3-(2,3-dihydro-1H-inden-5-yl)azetidine (CAS No. 1260867-19-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of azetidines, which are four-membered ring heterocycles containing one nitrogen atom. The indenyl group attached to the azetidine ring introduces additional complexity and functional diversity to the molecule.
Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly in the development of novel therapeutics targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases. The indenyl group in this compound is known for its ability to enhance pharmacokinetic properties, including bioavailability and stability, making it a valuable component in medicinal chemistry.
One of the most notable aspects of 3-(2,3-dihydro-1H-inden-5-yl)azetidine is its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds with intricate architectures, leveraging its rigid and strained ring system to induce specific interactions with biological targets. This has led to promising results in preclinical studies, where derivatives of this compound have shown potent inhibitory activity against key enzymes involved in disease progression.
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)azetidine involves a combination of traditional organic synthesis techniques and modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects on biological activity.
In terms of applications, azetidine derivatives like this compound are being investigated for their potential as kinase inhibitors, which are critical in cancer therapy. The indenyl group contributes to the molecule's ability to bind effectively to protein targets, making it a promising candidate for drug development.
Moreover, the compound's unique electronic properties have led to its exploration in materials science applications. Researchers are examining its potential as a component in advanced materials such as polymers and semiconductors, where its structural rigidity and electronic characteristics could offer novel functionalities.
Looking ahead, the continued study of 3-(2,3-dihydro-1H-inden-5-yl)azetidine (CAS No. 1260867-19-3) holds great promise for advancing both medicinal chemistry and materials science. Its versatility as a building block and its unique chemical properties make it an invaluable tool for scientists working on innovative solutions across multiple disciplines.
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